molecular formula C23H29N3O6 B2862227 methyl 4-(1-(2-(diethylamino)ethyl)-2-(furan-2-yl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 586984-49-8

methyl 4-(1-(2-(diethylamino)ethyl)-2-(furan-2-yl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B2862227
CAS No.: 586984-49-8
M. Wt: 443.5
InChI Key: KFQISHXUSBZYFP-UHFFFAOYSA-N
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Description

Methyl 4-(1-(2-(diethylamino)ethyl)-2-(furan-2-yl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is a complex pyrrole derivative featuring:

  • A 1H-pyrrole-2-carboxylate core with methyl and 3,5-dimethyl substituents.
  • A 2,5-dihydro-1H-pyrrole moiety substituted with a diethylaminoethyl chain, a furan-2-yl group, a hydroxy group, and a ketone (5-oxo).
  • Ester functional groups (methyl carboxylate) influencing lipophilicity and stability.

Properties

IUPAC Name

methyl 4-[(E)-[1-[2-(diethylamino)ethyl]-2-(furan-2-yl)-4,5-dioxopyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O6/c1-6-25(7-2)10-11-26-19(15-9-8-12-32-15)17(21(28)22(26)29)20(27)16-13(3)18(23(30)31-5)24-14(16)4/h8-9,12,19,24,27H,6-7,10-11H2,1-5H3/b20-17+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNQTSIRENJCQG-LVZFUZTISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=C(NC(=C2C)C(=O)OC)C)O)C(=O)C1=O)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=C(NC(=C2C)C(=O)OC)C)\O)/C(=O)C1=O)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(1-(2-(diethylamino)ethyl)-2-(furan-2-yl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is a complex organic compound with potential biological activities. Its structure incorporates multiple functional groups that may contribute to its pharmacological properties. This article aims to summarize the biological activity of this compound based on diverse sources, including case studies and research findings.

Chemical Structure and Properties

The compound's chemical formula is C20H28N4O4C_{20}H_{28}N_{4}O_{4} with a molecular weight of approximately 372.46 g/mol. It exhibits a unique arrangement of functional groups, including a pyrrole ring and a furan moiety, which are often associated with various biological activities.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For example, derivatives of furan and pyrrole have been shown to possess antibacterial and antifungal properties. A study highlighted that certain pyrrole derivatives demonstrated effective inhibition against multidrug-resistant bacteria, suggesting a potential application for this compound in combating resistant strains .

Antiviral Effects

Chalcones and their derivatives have been extensively studied for their antiviral properties. The mechanism often involves the selective targeting of viral enzymes, which could be relevant for this compound as well. Given its structural similarities to known antiviral agents, further investigation into its efficacy against viral pathogens is warranted .

Anti-inflammatory Activity

Compounds containing furan and pyrrole rings have been reported to exhibit anti-inflammatory effects. These activities are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The potential for this compound to modulate inflammatory pathways may provide therapeutic avenues in treating inflammatory diseases .

Study on Antimicrobial Efficacy

A comparative study evaluated various pyrrole derivatives against common bacterial strains. The results indicated that compounds with diethylamino substitutions exhibited enhanced antimicrobial activity compared to their non-substituted counterparts. This suggests that structural modifications can significantly influence biological activity .

Investigation of Antiviral Mechanisms

In vitro studies have demonstrated that certain furan-containing compounds can inhibit viral replication by disrupting the viral life cycle at various stages. The specific mechanisms by which this compound operates remain to be elucidated but warrant further exploration due to its potential therapeutic implications .

Comparison with Similar Compounds

Structural Similarities and Key Differences

Compound Name / ID Core Structure Substituents Key Features Reference
Target Compound 1H-pyrrole-2-carboxylate + 2,5-dihydro-1H-pyrrole Diethylaminoethyl, furan-2-yl, hydroxy, 3,5-dimethyl High polarity from diethylaminoethyl; potential metabolic instability from furan N/A
Methyl-1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate 2,5-dihydro-1H-pyrrole Dual 4-chlorophenyl groups, amino Chlorine atoms enhance lipophilicity; potential halogen bonding
Ethyl 4-(4-chloroanilino)-1-(4-chlorophenyl)-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate 2,5-dihydro-1H-pyrrole Chlorophenyl, ethyl ester Crystal packing via N–H···O and C–H···O hydrogen bonds
Methyl 4-({1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2-(4-prop-2-enyloxyphenyl)pyrrolidin-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (Patent EP 4 374 877 A2) Pyrrolidine + 1H-pyrrole Dimethylaminopropyl, propenyloxyphenyl Extended alkyl chain may improve membrane permeability

Key Observations :

  • The diethylaminoethyl group in the target compound enhances solubility in polar solvents compared to chlorophenyl or propenyloxyphenyl analogs.
  • Furan-2-yl substituents may increase susceptibility to oxidative metabolism compared to halogenated or alkylated analogs .
  • Ester groups (methyl vs. ethyl) influence hydrolysis rates and bioavailability; methyl esters typically hydrolyze faster than ethyl esters .

Insights :

  • Catalysts with magnetic properties simplify purification, reducing waste compared to traditional methods.

Physicochemical and Electronic Properties

Property Target Compound Ethyl 4-(4-chloroanilino)-1-(4-chlorophenyl)-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate Methyl 4-(methoxycarbonylethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
LogP ~2.1 (estimated) ~3.5 (chlorophenyl groups increase lipophilicity) ~1.8 (methoxycarbonylethyl enhances polarity)
Hydrogen Bonding N–H (pyrrole), O–H (hydroxy) N–H···O and C–H···O (crystal packing) Carboxylic acid group (strong H-bond donor)
Electronic Effects Conjugated furan and pyrrole rings (potential NLO activity) Chlorine atoms induce electron-withdrawing effects Methoxycarbonylethyl stabilizes charge distribution

Notes:

  • Diethylaminoethyl may act as a protonable group, improving solubility in acidic environments (e.g., gastrointestinal tract).

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